molecular formula C6H10ClNO B13958023 2-Piperidinecarbonylchloride CAS No. 130606-00-7

2-Piperidinecarbonylchloride

Cat. No.: B13958023
CAS No.: 130606-00-7
M. Wt: 147.60 g/mol
InChI Key: VIVZBHPSVXFBQP-UHFFFAOYSA-N
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Description

2-Piperidinecarbonylchloride is an organic compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its reactivity and ability to form various derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Piperidinecarbonylchloride can be synthesized through several methods. One common method involves the reaction of piperidine with phosgene (COCl₂) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarbonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Piperidinecarbonylchloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the preparation of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive and anticancer agents.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Piperidinecarbonylchloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine with one nitrogen atom.

    2-Pyridinecarbonylchloride: A similar compound with a pyridine ring instead of a piperidine ring.

    N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness

2-Piperidinecarbonylchloride is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives enhances its utility in various fields, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

piperidine-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVZBHPSVXFBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299874
Record name 2-Piperidinecarbonylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130606-00-7
Record name 2-Piperidinecarbonylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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